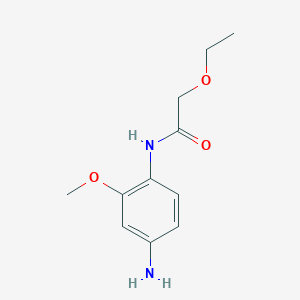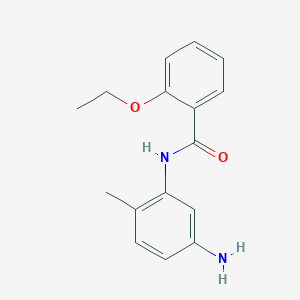
Methyl 5-(benzyloxy)-2-hydroxybenzoate
概述
描述
Methyl 5-(benzyloxy)-2-hydroxybenzoate (MBH) is a benzyloxy derivative of hydroxybenzoic acid, a naturally occurring hydroxybenzoic acid derivative. It is a white crystalline solid with a melting point of 124-126°C and a boiling point of 238-240°C. MBH has a wide range of applications in pharmaceuticals, cosmetics, and food products, and is used as a preservative, antioxidant, and flavoring agent. It is also used as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Methyl 5-(benzyloxy)-2-hydroxybenzoate is not fully understood. It is believed that Methyl 5-(benzyloxy)-2-hydroxybenzoate binds to proteins in the cell membrane and modulates their activity, leading to changes in the cell’s physiology. Methyl 5-(benzyloxy)-2-hydroxybenzoate has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
Methyl 5-(benzyloxy)-2-hydroxybenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-allergic effects. It has also been shown to have an inhibitory effect on the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Methyl 5-(benzyloxy)-2-hydroxybenzoate has also been shown to have an inhibitory effect on the production of certain enzymes, such as cyclooxygenase and lipoxygenase.
实验室实验的优点和局限性
Methyl 5-(benzyloxy)-2-hydroxybenzoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also a stable compound, and it is not toxic at the concentrations used in experiments. However, Methyl 5-(benzyloxy)-2-hydroxybenzoate has several limitations as well. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very stable in the presence of light or air, and it is susceptible to hydrolysis.
未来方向
The potential future directions for research involving Methyl 5-(benzyloxy)-2-hydroxybenzoate include studying the structure-activity relationships of various compounds, exploring the mechanisms of action of Methyl 5-(benzyloxy)-2-hydroxybenzoate, studying the effects of Methyl 5-(benzyloxy)-2-hydroxybenzoate on various physiological processes, and exploring the potential therapeutic applications of Methyl 5-(benzyloxy)-2-hydroxybenzoate. Additionally, further research could be done to explore the potential of Methyl 5-(benzyloxy)-2-hydroxybenzoate as a preservative, antioxidant, and flavoring agent. Finally, further research could be done to explore the potential of Methyl 5-(benzyloxy)-2-hydroxybenzoate as an intermediate in the synthesis of other compounds.
科学研究应用
Methyl 5-(benzyloxy)-2-hydroxybenzoate has been used in a variety of scientific research applications, including as a substrate for the synthesis of other compounds, as a model compound for studying the properties of hydroxybenzoic acid derivatives, and as a tool for studying the biochemical and physiological effects of hydroxybenzoic acid derivatives. Methyl 5-(benzyloxy)-2-hydroxybenzoate has also been used to study the mechanisms of action of various drugs and to study the structure-activity relationships of various compounds.
属性
IUPAC Name |
methyl 2-hydroxy-5-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKBIDZTDFSKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515591 | |
| Record name | Methyl 5-(benzyloxy)-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(benzyloxy)-2-hydroxybenzoate | |
CAS RN |
61227-22-3 | |
| Record name | Methyl 5-(benzyloxy)-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)






